1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Description
Molecular Structure Analysis and IUPAC Nomenclature
The molecular architecture of 1-[(tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid encompasses several distinct structural domains that contribute to its unique chemical properties. The compound features a six-membered piperidine ring as its central scaffold, with nitrogen atom protection provided by the tert-butoxycarbonyl group commonly employed in organic synthesis. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately reflects the substitution pattern and functional group positioning.
The molecular formula C17H23NO5 indicates the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms, distributed across the various functional groups. This composition results in a molecular weight of 321.37 daltons, as confirmed by multiple chemical databases. The structural complexity is enhanced by the quaternary carbon center at position 4 of the piperidine ring, which serves as the attachment point for both the phenoxy substituent and the carboxylic acid group.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1193388-97-4 | |
| Molecular Formula | C17H23NO5 | |
| Molecular Weight | 321.37 g/mol | |
| IUPAC Name | This compound | |
| MDL Number | MFCD12912928 |
The tert-butoxycarbonyl protecting group represents a crucial structural element, providing steric bulk and electron-withdrawing character that influences both the chemical reactivity and conformational preferences of the molecule. This protecting group is widely recognized in synthetic chemistry for its stability under basic conditions while remaining removable under acidic conditions. The phenoxy substituent introduces aromatic character and additional conformational flexibility through the ether linkage, while the carboxylic acid functionality provides sites for hydrogen bonding and ionic interactions.
Crystallographic Data and Conformational Studies
Crystallographic analysis represents a fundamental approach for determining the three-dimensional structure of organic compounds, providing detailed information about bond lengths, bond angles, and molecular conformations. For this compound, X-ray crystallography would offer invaluable insights into the preferred solid-state conformation and intermolecular interactions that govern crystal packing. The technique involves the measurement of X-ray diffraction patterns generated when crystalline samples interact with monochromatic X-ray radiation, producing characteristic diffraction spots that can be analyzed to determine atomic positions within the crystal lattice.
The conformational analysis of this compound is particularly complex due to the presence of multiple rotatable bonds and the quaternary carbon center at position 4 of the piperidine ring. The piperidine ring itself can adopt various conformations, with chair conformations being most energetically favorable in the absence of significant steric constraints. The phenoxy substituent introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the phenyl ring to the piperidine framework.
The tert-butoxycarbonyl protecting group contributes significant steric bulk that influences the overall molecular conformation and may restrict certain orientations of the phenoxy group. Crystal structure determination would reveal the preferred orientation of these substituents in the solid state and provide information about intermolecular hydrogen bonding patterns involving the carboxylic acid functionality. Such crystallographic data would be essential for understanding the compound's behavior in various chemical environments and its potential interactions with biological targets.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclear environments. In proton nuclear magnetic resonance analysis, the chemical shifts would reflect the electronic environments of different hydrogen atoms throughout the molecule. The tert-butyl group would appear as a characteristic singlet around 1.4-1.5 parts per million, representing the nine equivalent methyl protons. The piperidine ring protons would display complex multipicity patterns due to coupling interactions, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen substituent and the quaternary carbon center.
The phenoxy group contributes aromatic proton signals in the 6.8-7.4 parts per million region, with specific chemical shifts depending on the substitution pattern and electronic effects of the ether linkage. The carboxylic acid proton, when present, would appear as a broad signal around 10-12 parts per million, often exchangeable with deuterium oxide. Carbon-13 nuclear magnetic resonance would provide additional structural confirmation through identification of carbonyl carbons, aromatic carbons, and aliphatic carbons with their characteristic chemical shift ranges.
| Functional Group | Infrared Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Carboxylic Acid | 1680-1760 | C=O stretch |
| Carboxylic Acid | 2500-3300 | O-H stretch (broad) |
| Carbamate | 1735-1750 | C=O stretch |
| Aromatic | 1550-1700 | C=C stretch |
| Aromatic | 3020-3080 | C-H stretch |
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality would exhibit a strong carbonyl stretch between 1680-1760 cm⁻¹ and a broad hydroxyl stretch between 2500-3300 cm⁻¹. The tert-butoxycarbonyl protecting group would contribute an additional carbonyl absorption around 1735-1750 cm⁻¹, characteristic of carbamate linkages. Aromatic carbon-carbon stretching vibrations would appear in the 1550-1700 cm⁻¹ region, while aromatic carbon-hydrogen stretches would be observed around 3020-3080 cm⁻¹.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 321, consistent with the calculated molecular weight. Characteristic fragmentation patterns would include loss of the tert-butyl group (mass loss of 57 daltons) and loss of carbon dioxide from the carboxylic acid functionality (mass loss of 44 daltons). The phenoxy group might also undergo characteristic fragmentation, providing additional structural confirmation through mass spectral analysis.
Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling
The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interactions that govern phase transitions and solubility behavior. The melting point has been determined to range from 103-105°C, indicating moderate thermal stability and suggesting the presence of significant intermolecular forces in the crystalline state. This melting point range is consistent with compounds containing carboxylic acid functionality, which typically form strong hydrogen bonding networks in the solid state that require substantial thermal energy to disrupt.
The relatively narrow melting point range of two degrees suggests good purity of the synthesized material and indicates that the compound forms well-ordered crystalline structures. The melting behavior is influenced by the molecular weight, shape, and intermolecular interactions, with the carboxylic acid group contributing to hydrogen bonding that stabilizes the crystal lattice. The presence of the bulky tert-butoxycarbonyl group may introduce steric effects that influence crystal packing efficiency and thereby affect the melting point.
| Property | Value | Units | Conditions |
|---|---|---|---|
| Melting Point | 103-105 | °C | Atmospheric pressure |
| LogP | 2.795 | Dimensionless | Octanol/water partition |
| Purity | 95 | % | As synthesized |
The lipophilicity of the compound, expressed as the logarithm of the octanol-water partition coefficient (LogP), has been calculated as 2.795, indicating moderate hydrophobic character. This value suggests that the compound would have limited water solubility but reasonable solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. The LogP value reflects the balance between the hydrophobic contributions of the phenyl ring, tert-butyl group, and aliphatic portions of the molecule against the hydrophilic contributions of the carboxylic acid and carbamate functionalities.
Solubility profiling would be expected to show good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, moderate solubility in alcohols and esters, and limited solubility in purely aqueous systems. The carboxylic acid functionality would enable pH-dependent solubility, with increased water solubility under basic conditions where the acid group becomes ionized. The compound would likely require elevated temperatures or co-solvents for complete dissolution in aqueous systems at physiological pH.
Acid-Base Behavior and pKa Determination
The acid-base behavior of this compound is dominated by the carboxylic acid functionality, which serves as the primary ionizable group under typical experimental conditions. The acidic dissociation constant (pKa) has been determined to be 8.66, which is notably higher than typical aliphatic carboxylic acids that generally exhibit pKa values in the range of 4-5. This elevated pKa value indicates that the carboxylic acid group in this compound is significantly less acidic than simple carboxylic acids, reflecting the electronic and steric effects of the surrounding molecular framework.
The unusually high pKa value of 8.66 suggests that the carboxylic acid group experiences significant electron-donating effects or steric hindrance that reduces its acidity. The quaternary carbon center at position 4 of the piperidine ring may contribute to this effect through inductive or steric mechanisms. Additionally, the electron-donating nature of the phenoxy substituent could contribute to the reduced acidity by increasing electron density around the carboxylic acid group through resonance or field effects.
The absence of a measurable basic pKa value indicates that the nitrogen atom in the piperidine ring is not significantly basic under typical experimental conditions. This is expected given that the nitrogen is protected by the tert-butoxycarbonyl group, which converts the amine into a carbamate functionality. Carbamates are generally non-basic due to the electron-withdrawing effect of the carbonyl group, which delocalizes the nitrogen lone pair and prevents protonation.
| Ionization Site | pKa Value | Character |
|---|---|---|
| Carboxylic Acid | 8.66 | Acidic |
| Protected Nitrogen | Not measurable | Non-basic |
The acid-base behavior has important implications for the compound's solubility and chemical reactivity. At physiological pH (approximately 7.4), the carboxylic acid group would remain largely protonated given its high pKa value, maintaining the neutral charge state of the molecule. This would influence the compound's membrane permeability, protein binding, and overall pharmacokinetic properties if used in biological systems. The pH-dependent ionization also affects the compound's solubility profile, with increased water solubility expected at pH values significantly above the pKa where the carboxylate anion predominates.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-9-17(10-12-18,14(19)20)22-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOWFRUWADNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187649 | |
| Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-97-4 | |
| Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. This suggests that the compound may interact with its targets by protecting amines during synthesis and then being removed to allow the amines to interact with other molecules.
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the protection of amines. This suggests that the compound could potentially influence biochemical pathways involving amines.
Pharmacokinetics
The compound is reported to have a melting point of 190-191°c, indicating its stability under normal physiological conditions. Its solubility in water is reported to be insoluble, which could impact its absorption and distribution in the body.
Result of Action
Given its role in protecting amines during organic synthesis, it can be inferred that the compound may facilitate the synthesis of other complex molecules, potentially influencing various cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid. For instance, the removal of the BOC group requires the presence of strong acids, suggesting that the compound’s action could be influenced by the pH of its environment.
Scientific Research Applications
Medicinal Chemistry Applications
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid is primarily utilized in the field of medicinal chemistry for the development of pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity and selectivity.
Case Study: Analgesic Compounds
Research has indicated that derivatives of this compound can function as analgesics. A study focused on modifying the piperidine ring to optimize pain relief properties while minimizing side effects. The incorporation of the tert-butoxycarbonyl group was crucial for achieving the desired pharmacokinetic profile.
Proteomics Research
This compound is also significant in proteomics, particularly in the development of peptide-based drugs. It serves as a protecting group during peptide synthesis, allowing for selective reactions without affecting other functional groups.
Case Study: Peptide Synthesis
In a recent study, researchers synthesized a series of peptides using this compound as a protective agent. The results demonstrated improved yields and purity compared to traditional methods, highlighting its utility in complex peptide synthesis.
Organic Synthesis Applications
The compound acts as a versatile building block in organic synthesis, facilitating the construction of various heterocyclic compounds. Its reactivity allows it to participate in multiple types of chemical reactions, including:
- Nucleophilic Substitution : The phenoxy group can be replaced with other nucleophiles, expanding the range of derivatives that can be synthesized.
- Coupling Reactions : It can be utilized in coupling reactions to form larger molecular frameworks essential for drug discovery.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic substitution reactions .
- Steric Hindrance: Bulkier substituents like phenoxy or benzyl groups may restrict rotational freedom, influencing binding affinity in receptor-ligand interactions .
Research Findings and Data
Comparative Solubility and Stability
Patent and Commercial Landscape
Preparation Methods
Step 1: Preparation of N-Boc-4-piperidone
- Starting from 4-piperidone, the nitrogen is protected with a tert-butoxycarbonyl group to yield N-Boc-4-piperidone.
- This intermediate serves as a versatile scaffold for subsequent substitutions.
Step 2: Nucleophilic Substitution with Phenol Derivative
- Phenol or phenol derivatives are reacted with N-Boc-4-piperidone under basic conditions to introduce the phenoxy group at the 4-position of the piperidine ring.
- Typical bases used include sodium hydroxide or other strong bases.
- The reaction is often performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0 °C) initially, followed by room temperature stirring for extended periods (e.g., 18-19 hours) to ensure completion.
Step 3: Carboxylation and Work-up
- The reaction mixture is acidified to pH 2-3 using dilute hydrochloric acid to protonate the carboxylate intermediate.
- Extraction with ethyl acetate removes organic impurities.
- The organic layer is washed with saturated sodium chloride solution to remove residual water.
- Drying over sodium sulfate and solvent evaporation yields the crude product.
Step 4: Purification
- The crude compound is purified by recrystallization or column chromatography using silica gel.
- Typical eluent systems include mixtures of dichloromethane, methanol, and ammonium hydroxide to achieve optimal separation.
Experimental Data Summary
| Parameter | Details |
|---|---|
| Starting Materials | N-Boc-4-piperidone, phenol, sodium hydroxide |
| Solvent | THF or DCM |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 18-19 hours |
| Work-up | Acidification (pH 2-3), extraction with EtOAc |
| Purification | Silica gel chromatography |
| Yield | Approximately 78.9% |
Example Reaction Procedure
A representative procedure from the literature:
- To a solution of aniline (50 mL, 0.567 mol) in THF (4.0 L), sodium hydroxide (111.1 g, 2.778 mol), N-Boc-4-piperidone (331.5 g, 1.667 mol), and chloroform (214.8 mL, 2.778 mol) were added at 0 °C.
- The mixture was stirred at 0 °C for 1 hour, then at room temperature for 18 hours.
- The reaction mixture was filtered, washed, acidified to pH 2-3 with 1N HCl, extracted with ethyl acetate, washed with saturated NaCl solution, dried, filtered, and concentrated.
- The product, 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid, was obtained with a 78.93% yield.
Note: While this example involves a phenylamino substituent, the methodology is closely related and adaptable for phenoxy substitution by using phenol derivatives instead of aniline.
Alternative Synthetic Approaches
Other literature reports describe coupling reactions involving:
- Activation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
- Use of 1-hydroxybenzotriazole (HOBt) as an additive to improve coupling efficiency.
- Reaction with phenol derivatives under nitrogen atmosphere in dichloromethane.
- Subsequent acid-catalyzed cyclization or rearrangement steps to form benzoxazole or related heterocycles, which can be modified to incorporate the phenoxy group.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | N-Boc protection of 4-piperidone | >90 | Standard literature procedure |
| Phenoxy substitution | Phenol, NaOH, THF, 0 °C to RT, 18-19 h | ~79 | Base-catalyzed nucleophilic substitution |
| Work-up | Acidification (pH 2-3), extraction with EtOAc | — | Standard extraction and purification |
| Purification | Silica gel chromatography (DCM/MeOH/NH4OH) | — | Isolation of pure product |
Research Findings and Notes
- The reaction proceeds efficiently under mild conditions, with sodium hydroxide facilitating nucleophilic substitution on the piperidone ring.
- The Boc protecting group is stable under the reaction and work-up conditions, allowing selective functionalization.
- Acidification and extraction steps are critical for isolating the carboxylic acid form.
- Purification by column chromatography ensures removal of side products and unreacted starting materials.
- The method is scalable and yields are reproducible, making it suitable for pharmaceutical research applications.
Q & A
Q. What are the standard synthetic routes for 1-[(tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid?
The synthesis typically involves sequential protection and functionalization of the piperidine core. Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to enhance stability during subsequent reactions .
- Phenoxy Group Installation : Nucleophilic substitution or coupling reactions to attach the phenoxy moiety at the 4-position of the piperidine ring .
- Carboxylic Acid Formation : Oxidation or hydrolysis of a precursor group (e.g., ester) to yield the carboxylic acid functionality .
Purification often involves recrystallization or column chromatography, with yields optimized by controlling solvent polarity and temperature .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., Boc group, phenoxy moiety) and confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) and detects impurities from incomplete reactions or side products .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust/aerosols form .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., carbon oxides) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst Screening : Palladium catalysts enhance coupling efficiency for phenoxy group installation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc protection .
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. How do conflicting data on environmental stability inform degradation studies?
- Hydrolysis Pathways : Evidence suggests moderate stability in aqueous environments, with Boc group cleavage under acidic/basic conditions forming piperidine derivatives . Contradictions in degradation rates may arise from pH variability or matrix effects (e.g., soil vs. water) .
- Analytical Validation : Use LC-MS/MS to identify degradation products (e.g., tert-butanol, phenols) and quantify half-lives under controlled conditions .
Q. What strategies resolve discrepancies in pharmacological activity across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. phenyl substitutions) to isolate pharmacophores responsible for neurological efficacy .
- In Silico Modeling : Molecular docking studies predict binding affinity to targets like GABA receptors, guiding experimental prioritization .
- Batch Consistency Checks : Ensure compound purity (>98% via HPLC) to exclude impurities as confounding factors .
Q. How is the compound utilized in polymer chemistry for drug delivery systems?
- Esterification Reactions : The carboxylic acid group forms ester linkages with polyols, creating biodegradable polymers .
- Controlled Release Testing : In vitro assays (e.g., dialysis membranes) monitor drug release kinetics, with polymer degradation rates tuned via crosslinking density .
Q. What methodologies assess ecological impact during disposal?
- Microcosm Studies : Simulate environmental fate using soil/water systems spiked with the compound, analyzing microbial degradation via ¹⁴C-labeling .
- Toxicity Profiling : Algal (e.g., Chlorella vulgaris) and daphnia assays evaluate acute/chronic effects, with EC₅₀ values compared to regulatory thresholds .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
